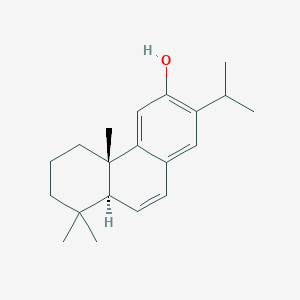
6,7-Dehydroferruginol
説明
6,7-Dehydroferruginol is a natural product found in Calocedrus macrolepis, Calocedrus formosana, and other organisms . It is a useful organic compound for research related to life sciences .
Synthesis Analysis
A stereoselective synthetic route to 6,7-Dehydroferruginol was developed from (S)- (−)-α-cyclocitral . The reaction of 6,7-dehydroferruginol methyl ether with dimethyldioxirane (DMDO) was carried out under various conditions .Molecular Structure Analysis
The molecular formula of 6,7-Dehydroferruginol is C20H28O . The IUPAC name is (4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthren-3-ol .Chemical Reactions Analysis
The analysis and confirmation of the chemical composition of each purified fraction were carried out by GC-FID and GC–MS using an HP-5 column . Reduction of sandaracopimarinal (IV) and 6,7-dehydroferruginol (V) were also reported .Physical And Chemical Properties Analysis
The molecular weight of 6,7-Dehydroferruginol is 284.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The exact mass is 284.214015512 g/mol .科学的研究の応用
Antioxidant Activity
6,7-Dehydroferruginol: has demonstrated significant antioxidant activity . This compound can scavenge free radicals, which are implicated in various diseases and aging processes . Its efficacy in radical scavenging and preventing lipid peroxidation makes it a potential ingredient in pharmaceuticals and nutraceuticals aimed at combating oxidative stress.
Antimicrobial Properties
Research has shown that 6,7-Dehydroferruginol possesses antimicrobial properties . It’s particularly effective against Propionibacterium acnes , which is known to cause acne . This application suggests its potential use in developing new treatments for skin conditions, especially acne.
Antifungal Effects
The compound also exhibits antifungal effects against species such as Trichophyton mentagrophytes and Trichophyton rubrum . These fungi are responsible for common dermatological conditions, indicating that 6,7-Dehydroferruginol could be used in antifungal medications or topical treatments.
Alzheimer’s Disease Research
In the context of neurodegenerative diseases, 6,7-Dehydroferruginol has shown promise in Alzheimer’s disease research . It has been found to reduce the toxicity of amyloid-beta (Aβ) peptides, which are involved in the development of Alzheimer’s disease . This suggests its potential as a therapeutic agent or as a lead compound for developing drugs to treat or prevent Alzheimer’s disease.
Industrial Separation Processes
The compound has been utilized in industrial separation processes . A study detailed a method to separate terpenoids, including 6,7-Dehydroferruginol , from byproducts discharged during the wood-drying process . This indicates its role in industrial applications where the separation and purification of chemical compounds are required.
Woody Biomass Utilization
Finally, 6,7-Dehydroferruginol is a key component in the utilization of woody biomass . It’s one of the main diterpenoids found in the byproducts of sugi wood-drying, suggesting its role in the development of sustainable materials and chemicals derived from woody biomass .
作用機序
Target of Action
6,7-Dehydroferruginol is a diterpenoid compound that has been found to exhibit potent activity against F. palustris . It is also weakly active against Heterosigma akashiwo . These organisms are likely the primary targets of 6,7-Dehydroferruginol.
Mode of Action
It has been suggested that the compound interacts closely with the main protease (m pro) of sars-cov-2 . This interaction could potentially inhibit the activity of the protease, thereby affecting the life cycle of the virus.
Biochemical Pathways
6,7-Dehydroferruginol is involved in flavone and flavonol biosynthesis . It has been observed to increase significantly under certain nitrogen conditions . This suggests that the compound may play a role in the regulation of these biochemical pathways and their downstream effects.
Pharmacokinetics
It has been suggested that the compound exhibits promising results from pharmacokinetics prediction
Result of Action
6,7-Dehydroferruginol has been found to exhibit Aβ toxicity reduction effects, which are similar to other anti-Alzheimer active agents . This suggests that the compound may have potential therapeutic effects in the treatment of Alzheimer’s disease.
Action Environment
The action of 6,7-Dehydroferruginol may be influenced by various environmental factors. For instance, the compound is found in the seed cone of extant Glyptostrobus pensilis (Chinese water pine) . The environmental conditions in which these plants grow could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
特性
IUPAC Name |
(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-13(2)15-11-14-7-8-18-19(3,4)9-6-10-20(18,5)16(14)12-17(15)21/h7-8,11-13,18,21H,6,9-10H2,1-5H3/t18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHINJPZLGMLCY-AZUAARDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)C=CC3C2(CCCC3(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)C=C[C@@H]3[C@@]2(CCCC3(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314663 | |
| Record name | 6,7-Dehydroferruginol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dehydroferruginol | |
CAS RN |
34539-84-9 | |
| Record name | 6,7-Dehydroferruginol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34539-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dehydroferruginol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4'-acetyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1602115.png)
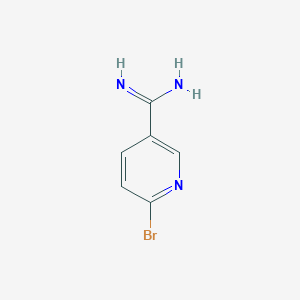

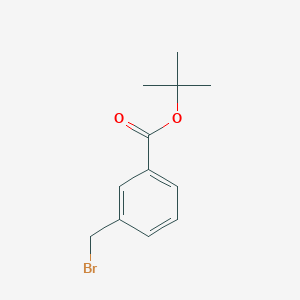
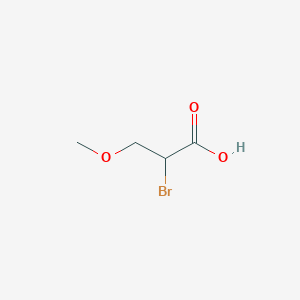
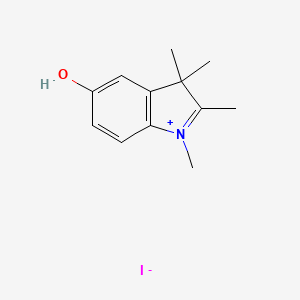
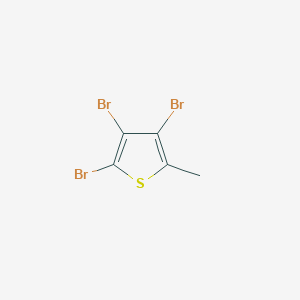
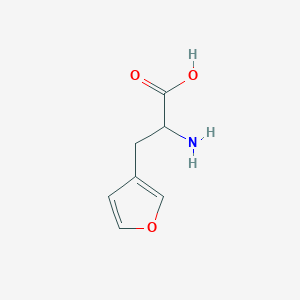
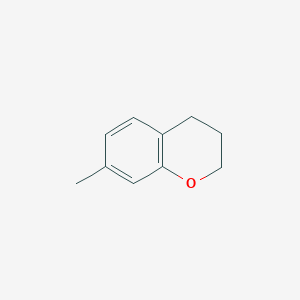
![4-[2-(Benzenesulfonyl)ethyl]aniline](/img/structure/B1602128.png)
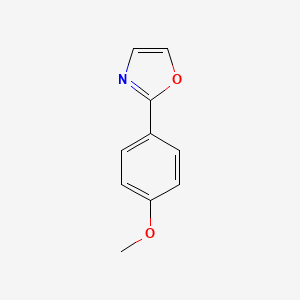
![8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1602130.png)
![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1602134.png)
